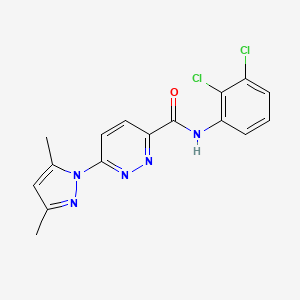

N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O/c1-9-8-10(2)23(22-9)14-7-6-13(20-21-14)16(24)19-12-5-3-4-11(17)15(12)18/h3-8H,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRYDXUTGRVCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the carboxamide group, and finally, the attachment of the dichlorophenyl and dimethylpyrazolyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Molecular Formula

- Molecular Formula : CHClNO

- Molar Mass : Approximately 432.34 g/mol

Structural Features

The compound consists of:

- A dichlorophenyl group, which enhances lipophilicity and biological activity.

- A pyridazine ring that contributes to the compound's heterocyclic nature.

- A pyrazole moiety known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide against various cancer cell lines.

Case Study : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human lung carcinoma (A549) and liver carcinoma (HepG2) cell lines, with IC values of 7.5 µM and 10.2 µM, respectively. These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction mechanisms .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented.

Research Findings : In a study evaluating its ability to inhibit pro-inflammatory cytokines, the compound showed a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 70% at concentrations of 10 µM. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

Study Overview : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyridazine-carboxamide derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Halogenation : The 2,3-dichlorophenyl group in the target compound likely enhances binding affinity through hydrophobic interactions, similar to bromo/chloro derivatives in patent examples . However, fluorinated analogues (e.g., difluorophenylmethyl) may offer better solubility .

- Heterocyclic Moieties: The 3,5-dimethylpyrazole in the target compound contrasts with triazole or furan substituents in analogues.

Physicochemical and Analytical Data

Discussion :

- The target compound’s predicted molecular weight (~405 Da) aligns with small-molecule drug-like properties, whereas heavier analogues (e.g., Example 321 at 645 Da) may face challenges in bioavailability .

- HPLC retention times suggest that fluorinated/iodinated derivatives exhibit greater hydrophobicity, consistent with their substituent profiles .

Biological Activity

N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

Chemical Structure : The compound features a pyridazine ring fused with a carboxamide group and is substituted with a dichlorophenyl group and a dimethylpyrazole moiety. Its molecular formula is CHClNO, with a molar mass of approximately 373.29 g/mol.

1. Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties, particularly against various cancer cell lines. This compound has shown promising results in inhibiting key oncogenic pathways:

- BRAF(V600E) : Inhibitory activity against this mutation is crucial for targeted cancer therapies.

- EGFR : The compound demonstrates potential in inhibiting epidermal growth factor receptor pathways, which are often overactive in cancers.

A study on similar pyrazole derivatives reported IC values as low as 0.07 μM against KRAS mutant A549 cells, indicating potent antitumor efficacy .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies:

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.

- Applications : This activity suggests its potential use in treating inflammatory diseases and conditions where cytokine release is detrimental .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis:

- Mechanism : Studies suggest that the compound may damage cellular integrity, causing cytosolic leakage .

- Potential Applications : This positions the compound as a candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Pyridazine Ring | Enhances interaction with biological targets |

| Dichlorophenyl Group | Increases lipophilicity and binding affinity |

| Dimethylpyrazole Moiety | Contributes to anti-inflammatory and antitumor effects |

Research shows that modifications to these structural elements can significantly alter the potency and selectivity of the compound against various biological targets .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Efficacy : A study demonstrated that a related pyrazole derivative inhibited tumor growth in xenograft models by targeting BRAF(V600E) pathways effectively.

- Anti-inflammatory Properties : Another investigation revealed that compounds with similar structures significantly reduced inflammation markers in animal models of rheumatoid arthritis.

Q & A

Q. What are the key synthetic routes for N-(2,3-dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including condensation of pyridazine-3-carboxylic acid derivatives with halogenated aniline precursors. For example, pyrazole-substituted pyridazine intermediates are synthesized via nucleophilic substitution or coupling reactions under reflux conditions using solvents like dimethylformamide (DMF) or acetic acid. Purification is achieved via recrystallization or column chromatography to isolate high-purity products .

Q. How is the compound structurally characterized to confirm its identity?

Characterization relies on spectroscopic methods:

- NMR (¹H and ¹³C) to confirm substitution patterns and aromatic proton environments.

- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation. Single-crystal X-ray diffraction may be used for definitive structural elucidation if crystallizable .

Q. What structural features influence its biological activity?

The compound’s dichlorophenyl group enhances lipophilicity and membrane permeability, while the 3,5-dimethylpyrazole moiety contributes to π-π stacking interactions with biological targets. The pyridazine core provides rigidity, potentially improving binding affinity. Comparative studies with analogs (e.g., replacing dichlorophenyl with mono-chlorinated or fluorinated groups) reveal that halogen position and steric effects significantly modulate activity .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale research applications?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for coupling steps .

- Catalyst use : Palladium catalysts (e.g., Pd/C) may enhance cross-coupling efficiency.

- Temperature control : Reflux conditions (80–120°C) balance reaction rate and byproduct formation.

- Purification optimization : Gradient chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) be analyzed?

- Comparative SAR studies : Test structural analogs to isolate pharmacophoric elements responsible for activity discrepancies .

- Metabolic stability assays : Use liver microsomes to assess if rapid metabolism in vivo reduces efficacy observed in vitro .

- Solubility profiling : Poor aqueous solubility (common with lipophilic dichlorophenyl groups) may limit bioavailability, necessitating formulation adjustments .

Q. What computational strategies predict the compound’s drug-likeness and target interactions?

- SwissADME : Predicts lipophilicity (LogP), solubility, and permeability using physicochemical descriptors .

- Molecular docking : Simulate binding to targets (e.g., kinase domains) using software like AutoDock Vina. Focus on interactions between the pyridazine core and catalytic residues .

- QSAR models : Corrogate electronic (Hammett constants) and steric parameters (Taft indices) with activity data to guide structural optimization .

Q. What methodologies assess pharmacokinetic properties and metabolic pathways?

- In vitro ADME assays :

- Plasma stability : Incubate with plasma at 37°C to measure degradation half-life.

- CYP450 inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic liabilities.

- In vivo PK studies : Administer to rodent models and analyze plasma/tissue samples via LC-MS/MS to determine clearance rates and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.